molecular formula C12H11F3O2 B8060631 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester CAS No. 101466-85-7

2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester

Cat. No.: B8060631
CAS No.: 101466-85-7
M. Wt: 244.21 g/mol
InChI Key: AUMBJIRASKDNSF-VMPITWQZSA-N
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Description

The compound 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester (IUPAC name: ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate) is an α,β-unsaturated ester featuring a trifluoromethyl (-CF₃) substituent on the para-position of the phenyl ring. This structure confers unique electronic and steric properties due to the strong electron-withdrawing nature of the -CF₃ group, which enhances the electrophilicity of the α,β-unsaturated carbonyl system.

Properties

IUPAC Name

ethyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,2H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMBJIRASKDNSF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester typically involves the esterification of 2-propenoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an appropriate acylating agent.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-[4-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-[4-(trifluoromethyl)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Activity and Neuroprotection
Research indicates that compounds related to 2-propenoic acid, particularly those with similar structures, exhibit potent antioxidant properties. They have shown promise as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibiting MAO-B can help increase levels of neuroprotective neurotransmitters like dopamine and serotonin, potentially alleviating symptoms associated with these conditions.

Case Studies

  • Alzheimer's Disease : A study demonstrated that derivatives of this compound could inhibit MAO-B activity, suggesting therapeutic potential for managing Alzheimer's disease symptoms through enhanced neurotransmitter levels.
  • Depression : Similar compounds have been evaluated for their antidepressant effects due to their ability to modulate neurotransmitter systems by inhibiting MAO-B.

Material Science Applications

Polymer Chemistry
Due to its acrylate functionality, 2-propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester can be utilized in polymerization processes to create advanced materials with tailored properties. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymers.

Applications in Coatings
The compound can be used in formulating high-performance coatings that require durability and resistance to solvents and chemicals. Its unique properties make it suitable for applications in automotive and industrial coatings where performance under harsh conditions is critical .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with specific enzymes and receptors within the body.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : Ethyl acrylate backbone with a phenyl ring substituent at the β-position.
  • Substituent : -CF₃ group at the 4-position of the phenyl ring.
  • Molecular Formula : Presumed to be C₁₂H₁₁F₃O₂ (calculated based on analogs).

Structural Variations and Substituent Effects

The biological and physicochemical properties of α,β-unsaturated esters are highly dependent on phenyl ring substituents. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight logP Key Applications/Activities
Target Compound 4-CF₃ C₁₂H₁₁F₃O₂ 260.21 (calc.) ~4.0* Inferred: Pharmaceutical intermediates
3-(4-Methoxyphenyl)-, ethyl ester 4-OCH₃ C₁₂H₁₄O₃ 206.24 ~2.5 Antimicrobial, antioxidant
3-(4-Hydroxyphenyl)-, ethyl ester 4-OH C₁₁H₁₂O₃ 192.21 ~1.8 Antioxidant, polymer precursors
3-(4-Nitrophenyl)-, 4-nitrophenyl ester 4-NO₂ C₁₅H₁₂N₂O₅ 300.27 ~3.2 Photoreactive intermediates

Note: logP for the target compound is estimated based on trifluoromethyl’s contribution (+0.7–1.0 vs. methoxy).

Substituent Impact:
  • Electron-Withdrawing Groups (-CF₃, -NO₂): Increase electrophilicity, enhancing reactivity in Michael addition or polymerization.
  • Electron-Donating Groups (-OCH₃, -OH) : Reduce electrophilicity, favoring antioxidant or antimicrobial roles .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~4.0) exceeds methoxy (2.5) and hydroxy (1.8) analogs, suggesting better lipid membrane penetration.

Biological Activity

2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester (CAS Number: 101466-85-7) is a fluorinated organic compound with significant biological activity. The trifluoromethyl group (-CF₃) is known to enhance the pharmacological properties of various compounds, making this ester of particular interest in medicinal chemistry. This article explores its biological activity, including its potential antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₁F₃O₂
  • Molecular Weight : 244.21 g/mol
  • Purity : >97%

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antibacterial and antifungal activities. For instance, studies have shown that derivatives of 2-propenoic acid can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of the trifluoromethyl group is believed to play a crucial role in this enhanced activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during biological interactions.

Case Study: Antibacterial Activity

A study focusing on the structure-activity relationship of various fluorinated compounds highlighted that those with a para-trifluoromethyl substitution showed significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than their non-fluorinated counterparts, suggesting a substantial increase in potency due to the trifluoromethyl group .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the trifluoromethyl group at the para position of the phenyl ring significantly enhances biological activity. The following table summarizes key findings from various studies:

Compound StructureActivity TypeObserved EffectReference
Trifluoromethyl-substituted phenyl esterAntibacterialLower MIC against E. coli
Non-fluorinated analogsAntibacterialHigher MIC compared to TFM
Various derivatives with different substitutionsAntifungalVariable activity based on structure

Toxicity and Safety Profile

Preliminary studies on toxicity indicate that while 2-propenoic acid derivatives show promising biological activity, they also require thorough evaluation for cytotoxicity. In vitro assays have been conducted to assess their effects on human cell lines, revealing that certain derivatives maintained low toxicity levels while exhibiting antimicrobial effects .

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